1-azido-1-(trifluoromethyl)cyclopropane
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Overview
Description
1-azido-1-(trifluoromethyl)cyclopropane is an organic compound with the molecular formula C4H4F3N3 It is characterized by the presence of an azido group (-N3) and a trifluoromethyl group (-CF3) attached to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-azido-1-(trifluoromethyl)cyclopropane typically involves the reaction of a cyclopropane derivative with an azide source. One common method is the nucleophilic substitution reaction where a trifluoromethylcyclopropane derivative reacts with sodium azide (NaN3) under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, safety measures must be in place due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
1-azido-1-(trifluoromethyl)cyclopropane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF or CH3CN.
Cycloaddition: Alkynes or alkenes in the presence of a copper(I) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Major Products
Substitution: Various azido derivatives.
Cycloaddition: Triazole derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
1-azido-1-(trifluoromethyl)cyclopropane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azido-1-(trifluoromethyl)cyclopropane primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form triazoles, which are important intermediates in various chemical processes. Additionally, the trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
1-azido-1-(trifluoromethyl)ethane: Similar structure but with an ethane backbone instead of cyclopropane.
1-azido-1-(trifluoromethyl)propane: Similar structure but with a propane backbone.
1-azido-1-(trifluoromethyl)butane: Similar structure but with a butane backbone.
Uniqueness
1-azido-1-(trifluoromethyl)cyclopropane is unique due to the presence of the strained cyclopropane ring, which imparts distinct reactivity compared to its linear counterparts.
Properties
CAS No. |
1934922-62-9 |
---|---|
Molecular Formula |
C4H4F3N3 |
Molecular Weight |
151.1 |
Purity |
95 |
Origin of Product |
United States |
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